molecular formula C13H24O B073143 6,10-Dimethylundec-9-en-2-one CAS No. 1322-58-3

6,10-Dimethylundec-9-en-2-one

Cat. No. B073143
CAS RN: 1322-58-3
M. Wt: 196.33 g/mol
InChI Key: LGVYUZVANMHKHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “6,10-Dimethylundec-9-en-2-one” often involves intricate reactions. For instance, the synthesis of a woody-ambery odorant by Kraft and Gallo (2004) through a [4+2]-cycloaddition demonstrates the complex methodologies used in synthesizing such compounds, highlighting the potential synthesis pathways that could be applied to “6,10-Dimethylundec-9-en-2-one” (Kraft & Gallo, 2004).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. For example, studies on the crystal structure and molecular dynamics, such as those conducted by Udayakumar et al. (2017), provide insights into the arrangement of atoms within a molecule and how this affects its properties (Udayakumar et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds to “6,10-Dimethylundec-9-en-2-one” have been explored to understand their reactivity and stability. The work by Sugihara and Sugimura (1993) on the synthesis and properties of a dimethylamino Dewar azulene exemplifies the types of chemical reactions these compounds may undergo and their resultant properties (Sugihara & Sugimura, 1993).

Physical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are essential for determining the practical applications of a compound. While specific data on “6,10-Dimethylundec-9-en-2-one” is not available, analogous research provides a foundation for predicting these properties.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity with other chemicals, define how a compound can be used in reactions and its stability under various conditions. Studies like those by Morizur and Tortajada (1982) on the synthesis of related compounds offer insights into the chemical properties that “6,10-Dimethylundec-9-en-2-one” may exhibit (Morizur & Tortajada, 1982).

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

The compound 6,10-Dimethylundec-9-en-2-one has been utilized in the field of catalytic hydrogenation and synthesis. A study by Zhdankina et al. (1987) explored the catalytic hydrogenation of isomeric methoxydiethoxy-dimethylundeca-dienes, leading to the production of dimethyl-undecan-ol, a useful intermediate for synthesizing 6,10-Dimethyl-undec-3-en-2-one (Zhdankina et al., 1987).

Chemo- and Regioselective Nitration

Stepanov and Veselovsky (1999) investigated the chemo- and regioselective nitration of geranylacetone, resulting in 6,10-dimethyl-9-nitroundeca-diene. This compound was subsequently used to synthesize 6,10-dimethyl-9-methyleneundec-en-2-one, a key component of essential oils from certain plants (Stepanov & Veselovsky, 1999).

Total and Stereoselective Synthesis

Morizur and Tortajada (1982) reported the first total and stereoselective synthesis of 6,10-dimethyl-9-methylene undec-5-en-2-one, an important constituent of Costus Root oil. This synthesis was achieved with a 22% yield from methylated Dieckmann-ester, highlighting its significance in organic synthesis (Morizur & Tortajada, 1982).

In Vitro Anticancer Activity

Knopf et al. (2017) conducted a study on rhenium(I) complexes and their in vitro anticancer activity. This research is relevant as it provides insights into potential new classes of anticancer agents, although not directly involving 6,10-Dimethylundec-9-en-2-one (Knopf et al., 2017).

Synthesis of Z-Allylic Esters and Diterpenes

Hodgson and Arif (2010) developed a methodology for synthesizing trisubstituted Z-allylic esters, applying it to the total synthesis of a geranylgeraniol-derived diterpene. This research demonstrates the compound's relevance in complex organic synthesis processes (Hodgson & Arif, 2010).

Photocatalytic Oxygenation of Olefins

Kotani, Ohkubo, and Fukuzumi (2004) explored the photocatalytic oxygenation of olefins, a process that potentially involves compounds like 6,10-Dimethylundec-9-en-2-one. This study enhances the understanding of photocatalytic processes in organic chemistry (Kotani et al., 2004).

properties

IUPAC Name

6,10-dimethylundec-9-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,12H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVYUZVANMHKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70110009
Record name 6,10-Dimethyl-9-undecen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale straw yellow or colourless oily liquid; sweet floral balsamic odour with a rose to woody quality
Record name 3,4,5,6-Tetrahydropseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1053/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name Dihydrogeranylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041490
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3,4,5,6-Tetrahydropseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1053/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865-0.875
Record name 3,4,5,6-Tetrahydropseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1053/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

6,10-Dimethylundec-9-en-2-one

CAS RN

4433-36-7, 1322-58-3
Record name 6,10-Dimethyl-9-undecen-2-one
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Record name Undecen-2-one, 6,10-dimethyl-
Source ChemIDplus
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Record name Tetrahydro-pseudo-ionone
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Record name Undecen-2-one, 6,10-dimethyl-
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Record name 6,10-Dimethyl-9-undecen-2-one
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Record name 6,10-dimethylundec-9-en-2-one
Source European Chemicals Agency (ECHA)
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Record name 6,10-dimethylundecen-2-one
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Record name TETRAHYDRO-PSEUDO-IONONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrogeranylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

3,7,11-trimethyldodeca-1-yn-10-en-3-ol can easily be synthesized by halogenating citronellol, which is used as a perfume, with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6,10-dimethylundeca-9-en-2-one, and subjecting it to ethynylation in the same manner as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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